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Chemical and Pharmacological Background of
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Compound Focus: Cicletanine-d4 Hydrochloride

CAS No.: 1189491-41-5

Cat. No.: S864552

The table below summarizes the core identity of Cicletanine and its deuterated analog, which is essential for

planning any metabolite study.

Property Description
Drug Name Cicletanine
Role Novel antihypertensive agent with vasorelaxant, natriuretic, and diuretic

properties [1].

IUPAC Name (2)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine [1].
Key Molecular C14H12CINO2 [2]

Formula

Key CAS Number 89943-82-8 (base); 82747-56-6 (HCI salt) [2]

Deuterated Analog Cicletanine-d4 Hydrochloride [3]

(Cicletanine-d4)

Molecular Formula C14HoD4CI2NO2 (HCI salt form) [3]
(d4)
CAS (d4) 1189575-06-1 [2]
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Property Description
Molecular Weight (d4) 302.19 g/mol (HCI salt) [3]

Key Pharmacological The sulfoconjugated metabolite of cicletanine is biologically active and
Insight inhibits the apical Na+-dependent CI-/HCOs~ anion exchanger in the distal
convoluted tubule, contributing to its salidiuretic activity [1].

Proposed Workflow for Metabolite Identification

Based on the available information and standard practices in pharmaceutical analysis [4] [5], the following
workflow is recommended for identifying Cicletanine-d4 metabolites. A key objective should be to confirm

the presence of the active sulfoconjugated metabolite.
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Detailed Experimental Protocol

Here is a detailed methodology for the LC-MS/MS and NMR-based identification of Cicletanine-d4

metabolites.

Sample Preparation and LC-MS/MS Analysis

This phase focuses on separating compounds and generating data for initial identification.

e Sample Collection & Preparation:

o Collect biological samples (e.g., plasma, urine) at appropriate time points after administration of
Cicletanine-d4.

o Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of biofluid.
Vortex mix and centrifuge at 14,000 x g for 15 minutes.

o Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in a compatible solvent (e.g., 100 uL of water:acetonitrile, 95:5, v/v) for
LC-MS injection [5].

¢ Liquid Chromatography (LC) Conditions:

o Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pm).
o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: 5% B to 95% B over 15-20 minutes.

o Flow Rate: 0.3 mL/min.

o Column Temperature: 40 °C.

o Injection Volume: 5-10 pL.

e Mass Spectrometry (MS) Conditions:

o lonization: Electrospray lonization (ESI) in positive and negative modes.

o Full Scan Range: m/z 100-600 for TOF-MS.

o Data-Dependent Acquisition (DDA): Use a survey scan to trigger MS/MS scans on the most
intense ions. Use collision energies of 20, 35, and 50 eV to obtain comprehensive
fragmentation patterns.
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Data Processing and Metabolite Identification

This phase converts raw data into structural information.

e Data Processing:

o Use metabolomics software (e.g., XCMS, MarkerView) to perform peak picking, alignment, and
normalization.

o Generate a list of ion features (mass-to-charge ratio and retention time) that differ between
dosed and control samples.

e Metabolite Identification Strategy:

o Search for Expected Metabolites: Prioritize the search for the sulfoconjugate and other
common Phase Il metabolites.

o Database Searching: Compare the accurate mass of potential metabolites (< 5 ppm mass
error) against databases like the Human Metabolome Database (HMDB) [4].

o Fragmentation Analysis: Interpret the MS/MS spectra. The deuterium atoms in Cicletanine-d4
will cause characteristic mass shifts in fragment ions containing the labeled portion of the
molecule, helping to confirm the metabolite's structure and distinguish it from the non-
deuterated form.

Structural Confirmation by NMR Spectroscopy

For novel or major metabolites, NMR provides definitive structural confirmation.

o Metabolite Isolation: Isolate the metabolite of interest using preparatory-scale LC.
¢ NMR Experiments:
o 1D *H NMR: Provides chemical shifts, signal multiplicities, and coupling constants for initial
structural assessment [4].
o 2D NMR:
= 'H-'H COSYITOCSY: Identifies spin systems and coupled protons.
= 'H-3C HSQC.: Correlates hydrogen atoms directly bonded to carbon atoms (1-bond
couplings). This is crucial for assigning 3C NMR chemical shifts [4].
= 'H-*C HMBC: Detects long-range correlations over 2-3 bonds, helping to connect
molecular fragments [4].
e Spectral Interpretation: Compare the NMR data of the metabolite with that of the parent Cicletanine-
d4 standard to identify the site of metabolism.
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Important Considerations for Your Research

¢ Use High-Quality Standards: For definitive identification, it is critical to use high-purity reference
standards. Suppliers like SynZeal offer Cicletanine and its related impurities, which can be invaluable
for method development and comparison [2].

e Active Metabolite: The pharmacological data strongly suggests you should specifically target the
sulfoconjugated metabolite in your analysis, as it is known to be active [1].

e Database Limitations: Be aware that public metabolite databases may contain errors. Always
corroborate database hits with experimental MS/MS and NMR data where possible [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s864552?utm_src=pdf-bulk
https://www.smolecule.com/products/s864552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

